

# PF-562271 Hydrochloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: PF-562271 hydrochloride

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An In-depth Analysis of the Dual FAK/Pyk2 Inhibitor for Cancer Research and Drug Development

## Abstract

**PF-562271 hydrochloride** is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] With high selectivity and reversible binding, PF-562271 serves as a critical tool in oncological research, demonstrating significant anti-tumor and anti-angiogenic activities.[2] This technical guide provides a comprehensive overview of **PF-562271 hydrochloride**, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and drug development professionals.

## Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[3] Its activation is crucial for cell adhesion, migration, proliferation, and survival.[2] Overexpression and constitutive activation of FAK are frequently observed in various human cancers and are associated with increased tumor aggressiveness and metastasis.[1] Pyk2, a homolog of FAK, shares overlapping functions and also contributes to cancer progression.[1] The strategic inhibition of FAK and Pyk2 presents a promising therapeutic approach for cancer treatment. **PF-562271 hydrochloride** has emerged as a selective inhibitor, enabling the precise

investigation of FAK/Pyk2 signaling in cancer biology and the development of novel anti-cancer therapies. The compound has undergone Phase I clinical trials in patients with advanced solid tumors.[1]

## Mechanism of Action

**PF-562271 hydrochloride** exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their catalytic activity.[4] This inhibition blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of Src family kinases and the subsequent downstream signaling cascades.[2][5] The disruption of the FAK signaling pathway by PF-562271 leads to the inhibition of several key cellular processes implicated in cancer progression:

- **Cell Migration and Invasion:** By inhibiting FAK, PF-562271 disrupts the turnover of focal adhesions, which is essential for cell motility. This leads to a reduction in cancer cell migration and invasion.
- **Cell Proliferation and Survival:** FAK signaling promotes cell cycle progression and survival through pathways such as PI3K/Akt and MAPK/ERK. Inhibition of FAK by PF-562271 can induce G1 cell cycle arrest and apoptosis in tumor cells.[4]
- **Angiogenesis:** FAK is involved in endothelial cell migration and proliferation, which are critical for the formation of new blood vessels that supply tumors. PF-562271 has been shown to inhibit angiogenesis.
- **Tumor Microenvironment Modulation:** PF-562271 can alter the tumor microenvironment by reducing the recruitment of tumor-associated macrophages and cancer-associated fibroblasts, both of which contribute to tumor growth and metastasis.[2][5]

## Quantitative Data Summary

The following tables summarize key quantitative data for PF-562271 from various in vitro and in vivo studies.

### Table 1: In Vitro Inhibitory Activity of PF-562271

Target	Assay Type	IC50	Reference
FAK	Recombinant Kinase Assay	1.5 nM	<a href="#">[1]</a>
Pyk2	Recombinant Kinase Assay	14 nM	<a href="#">[1]</a>
Phospho-FAK (Y397)	Cell-based Assay	5 nM	<a href="#">[1]</a>
Ewing Sarcoma Cell Lines	Cell Viability Assay	Average of 2.4 $\mu$ M	
TC32 (Ewing Sarcoma)	Cell Viability Assay	2.1 $\mu$ M	
A673 (Ewing Sarcoma)	Cell Viability Assay	1.7 $\mu$ M	

**Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models**

Cancer Type	Xenograft Model	Dosage	Tumor Growth Inhibition	Reference
Prostate Cancer	PC3M-luc-C6 (subcutaneous)	25 mg/kg, p.o., BID, 5x/wk for 2 weeks	62%	<a href="#">[6]</a>
Prostate Cancer	PC3M-luc-C6 (metastasis)	25 mg/kg, p.o., BID, 5x/wk for 18 days	Significant reduction in metastatic growth	<a href="#">[6]</a>
Pancreatic Cancer	BxPc3	50 mg/kg, p.o., BID	86%	<a href="#">[4]</a>
Prostate Cancer	PC3-M	50 mg/kg, p.o., BID	45%	<a href="#">[4]</a>
Lung Cancer	H125	25 mg/kg, BID	2-fold greater apoptosis	<a href="#">[4]</a>
Hepatocellular Carcinoma	Huh7.5 (in combination with sunitinib)	15 mg/kg/day	Significant anti-tumor effect	<a href="#">[7]</a>

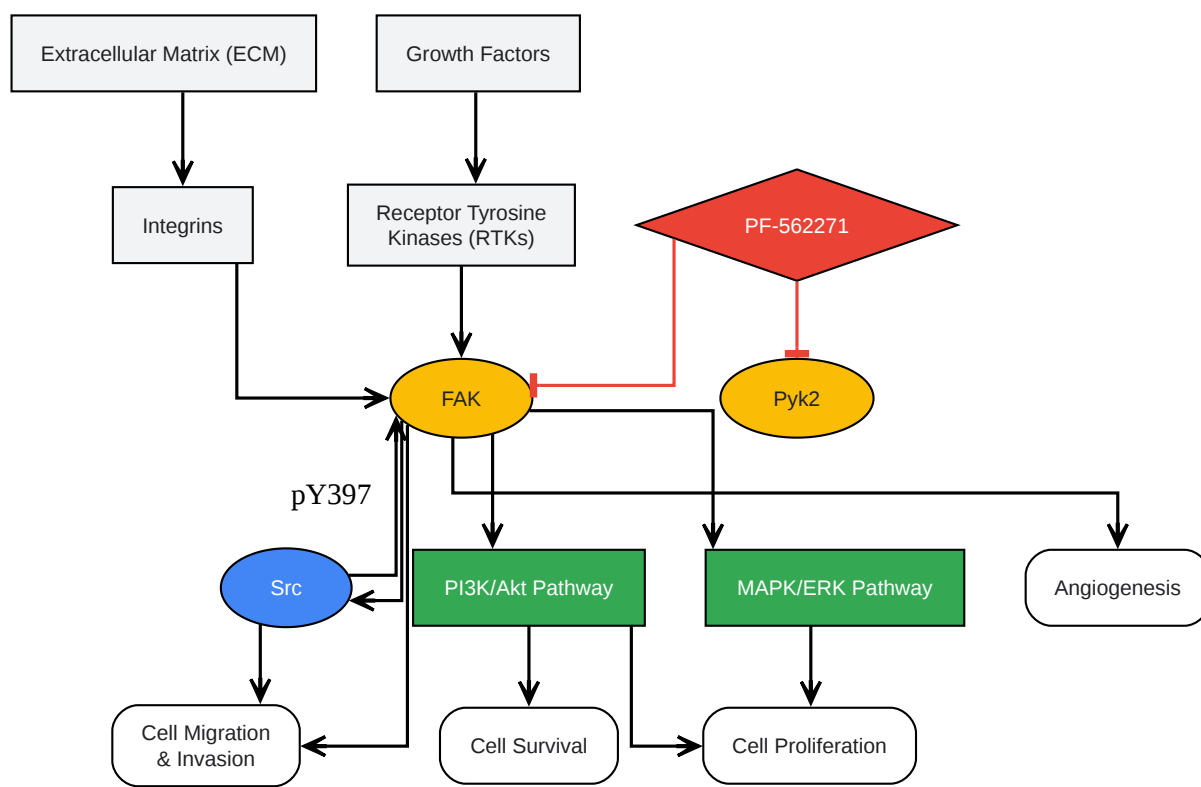
**Table 3: Clinical Pharmacokinetic and Safety Data (Phase I)**

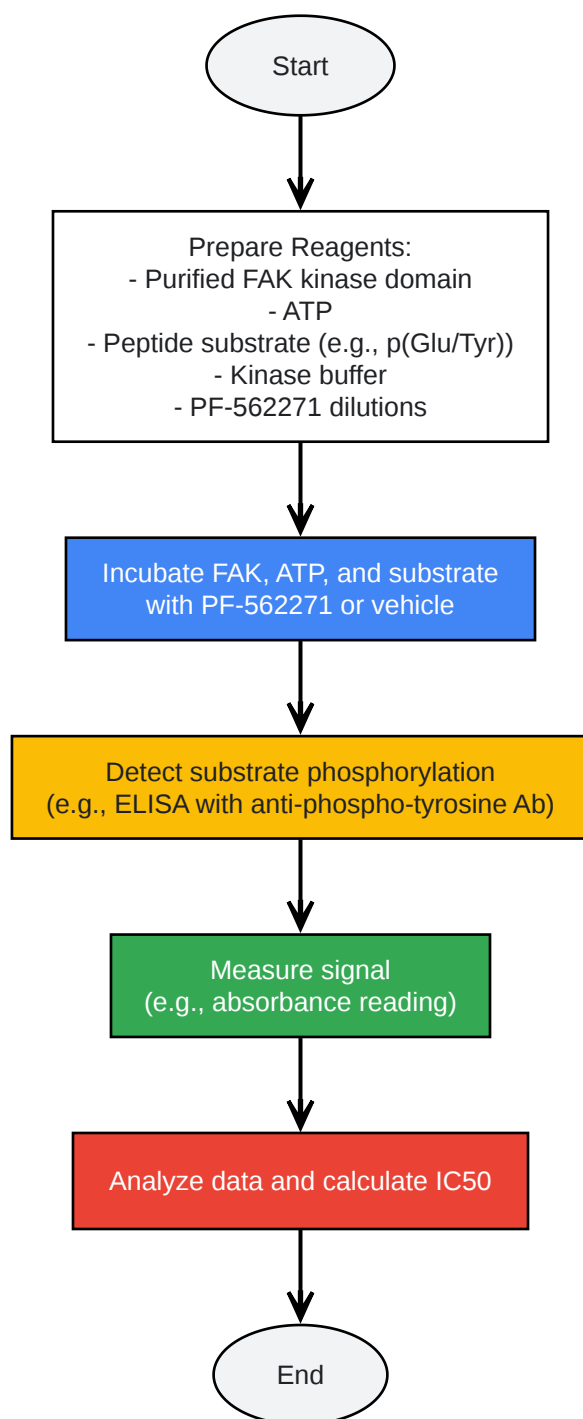
Parameter	Value	Condition	Reference
Maximum Tolerated Dose (MTD)	125 mg twice daily	With food	
Recommended Phase II Dose (RP2D)	125 mg twice daily	With food	
Most Frequent Toxicity	Nausea (Grade 1 or 2)		
Dose-Limiting Toxicities (Grade 3)	Headache, nausea/vomiting, dehydration, edema		

# Signaling Pathways and Experimental Workflows

## FAK Signaling Pathway Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) and growth factors, and how PF-562271 disrupts these pathways.





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